4-Cyclohexylphenylboronic acid
Overview
Description
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of 4-Cyclohexylphenylboronic acid is C12H17BO2 . It has a molecular weight of 204.07300 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical And Chemical Properties Analysis
4-Cyclohexylphenylboronic acid has a density of 1.09g/cm3 . It has a boiling point of 363.7ºC at 760mmHg . The melting point is approximately 220°C .Scientific Research Applications
Catalysis and Organic Synthesis
Rhodium-Catalyzed Asymmetric Additions : 4-Cyclohexylphenylboronic acid derivatives are used in catalytic reactions. For instance, the Rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acids to α,β-unsaturated carbonyl compounds is a significant reaction in organic synthesis. This process is enhanced at low temperatures, leading to high enantioselectivity, essential for producing chiral compounds (Korenaga, Ko, & Shimada, 2013).
Synthesis of Oxygenated Biphenyls : The compound is utilized in palladium-catalyzed regioselective synthesis processes. It aids in the one-pot formation of oxygenated biphenyl derivatives, a class of compounds with various applications, including in natural product synthesis (Chittimalla, Kuppusamy, & Akavaram, 2015).
Material Science and Nanotechnology
Nanoparticle Functionalization : Phenylboronic-acid-modified nanoparticles are explored for biological applications. For example, surface-functionalization with phenylboronic acid derivatives enhances the antiviral capabilities of nanoparticles, potentially opening new pathways in therapeutic applications (Khanal et al., 2013).
Boron-Nitrogen Heterocycle Formation : The formation of stable boron-nitrogen heterocycles in aqueous solutions has been achieved using derivatives of 4-Cyclohexylphenylboronic acid. These heterocycles have potential applications in bioorthogonal coupling reactions, a technique used in chemical biology and drug discovery (Dilek, Lei, Mukherjee, & Bane, 2015).
Biochemical Applications
Glucose-Sensitive Systems : Boronic acids are researched for their role in glucose-sensitive systems, such as in the development of insulin delivery mechanisms. Their interaction with diols can lead to glucose-responsive polymeric systems for sustained drug release (Siddiqui, Billa, Roberts, & Osei, 2016).
Photodynamic Therapy : Phenylboronic acid-functionalized compounds have been used to create nanorods for in situ two-photon imaging and photodynamic therapy. These have shown potential in cancer diagnostics and therapeutics, as they can target specific molecular markers like sialic acids on cell surfaces (Li & Liu, 2021).
Safety And Hazards
properties
IUPAC Name |
(4-cyclohexylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14-15H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVRFYNQWNYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404608 | |
Record name | 4-cyclohexylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylphenylboronic acid | |
CAS RN |
374538-04-2 | |
Record name | 4-cyclohexylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclohexylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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